molecular formula C22H32N2O4 B11448260 ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)benzoate

ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)benzoate

Cat. No.: B11448260
M. Wt: 388.5 g/mol
InChI Key: DVMKCPDTYSPMIA-UHFFFAOYSA-N
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Description

ETHYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE: is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester linked to a substituted butanamido group, which is further connected to a formamido group attached to a methylcyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate ester, followed by the introduction of the butanamido group through amide bond formation. The final step involves the attachment of the formamido group to the methylcyclohexyl ring under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and pH are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and the methyl groups.

    Reduction: Reduction reactions may target the carbonyl groups in the ester and amide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted esters and amides.

Scientific Research Applications

ETHYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of the target molecules, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    ETHYL BENZOATE: A simpler ester with a similar benzoate structure but lacking the complex substituted groups.

    METHYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE: A closely related compound with a methyl ester instead of an ethyl ester.

    BUTYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE: Another similar compound with a butyl ester group.

Uniqueness: ETHYL 3-{3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylcyclohexyl ring and the formamido group adds complexity and potential for diverse applications compared to simpler esters.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 3-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]benzoate

InChI

InChI=1S/C22H32N2O4/c1-5-28-22(27)17-7-6-8-18(13-17)23-21(26)19(14(2)3)24-20(25)16-11-9-15(4)10-12-16/h6-8,13-16,19H,5,9-12H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

DVMKCPDTYSPMIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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